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Compound of Interest

Compound Name: 2-Amino-3-(trifluoromethyl)phenol

Cat. No.: B045064

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-
Amino-3-(trifluoromethyl)phenol (CAS No. 106877-48-9). Due to the limited availability of
published experimental spectra for this specific compound, this document presents predicted
data based on the analysis of analogous compounds and established spectroscopic principles.
It is intended to serve as a reference for researchers in compound identification,
characterization, and quality control.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2-Amino-3-(trifluoromethyl)phenol.

Table 1: Predicted *H NMR Data
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Notes

~7.0-7.3 Multiplet

1H

Ar-H

Aromatic proton,
likely
experiencing
complex splitting
from neighboring
protons and the

CFs group.

~6.8-7.0 Multiplet

1H

Aromatic proton,
likely upfield due
to the electron-
donating effect of
the amino and

hydroxyl groups.

~6.6-6.8 Multiplet

1H

Ar-H

Aromatic proton,
likely the most
upfield aromatic

signal.

~5.0-6.0 Broad Singlet

-OH

Phenolic proton,
chemical shift
can be variable
depending on
solvent and

concentration.

~35-45 Broad Singlet

2H

-NH2

Amino protons,
chemical shift
can be variable
and may
exchange with
D20.

Solvent: CDCIsz or DMSO-de. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
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Table 2: Predicted **C NMR Data

Chemical Shift (6, ppm) Assignment Notes

Aromatic carbon attached to
~ 150 - 155 C-OH the hydroxyl group,

deshielded.

Aromatic carbon attached to
~ 140 - 145 C-NH:2 _ _

the amino group, deshielded.

Carbon of the trifluoromethyl
~ 120 - 130 (quartet) -CF3 group, split by the three

fluorine atoms.

Aromatic carbon attached to
~120-130 C-CFs3 )

the trifluoromethyl group.
~115-125 Ar-C Aromatic carbons.
~110-120 Ar-C Aromatic carbons.
~110-115 Ar-C Aromatic carbons.

Solvent: CDCIs or DMSO-ds. Reference: Solvent signal.

Table 3: Predicted IR Absorption Data
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Wavenumber . . .

(cm-1) Intensity Assignment Functional Group
3400 - 3200 Strong, Broad O-H Stretch Phenol

3300 - 3100 Medium N-H Stretch Aromatic Amine
3100 - 3000 Medium C-H Stretch Aromatic

1620 - 1580 Medium-Strong C=C Stretch Aromatic Ring

1520 - 1480 Medium-Strong C=C Stretch Aromatic Ring

1350 - 1150 Strong C-F Stretch Trifluoromethyl
1280 - 1180 Strong C-O Stretch Phenol

1335 - 1250 Strong C-N Stretch Aromatic Amine

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

177 High [M]* (Molecular lon)
158 Medium [M-FJ*

108 Medium [M - CFs]*

80 Medium [M - CFs - COJ*

lonization Mode: Electron lonization (El).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Actual parameters
may need to be optimized for the specific instrument and sample.

NMR Spectroscopy
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A solution of 2-Amino-3-(trifluoromethyl)phenol (5-20 mg for *H NMR, 20-50 mg for 13C
NMR) is prepared in a suitable deuterated solvent (e.g., CDCIls, DMSO-ds) to a volume of
approximately 0.6-0.7 mL in a 5 mm NMR tube.[1] The spectrometer is locked onto the
deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[1]
For *H NMR, a standard pulse sequence is used. For 13C NMR, a proton-decoupled pulse
sequence is typically employed.

IR Spectroscopy

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound
with dry KBr and pressing the mixture into a transparent disk. Alternatively, a thin film can be
prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate
(e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is then recorded using
an FTIR spectrometer.

Mass Spectrometry

For Electron lonization Mass Spectrometry (EI-MS), a small amount of the sample is introduced
into the mass spectrometer, typically via a direct insertion probe or after separation by gas
chromatography. The sample is vaporized and then bombarded with a beam of high-energy
electrons, causing ionization and fragmentation. The resulting ions are then separated by their
mass-to-charge ratio and detected.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses
described.
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NMR Spectroscopy Workflow
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IR Spectroscopy Workflow
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Mass Spectrometry Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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trifluoromethyl-phenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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